

# Cyclopentanecarbaldehyde CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyclopentanecarbaldehyde*

Cat. No.: *B151901*

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## Chemical Identity and Properties

**Cyclopentanecarbaldehyde**, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring attached to a formyl group.<sup>[1]</sup> It is a colorless to light yellow liquid with a characteristic pungent, aldehyde-like odor.<sup>[1]</sup> It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group.<sup>[2]</sup>

## Physicochemical Properties

The quantitative properties of **Cyclopentanecarbaldehyde** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	872-53-7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	98.14 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Clear colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[7]</a>
Density	0.919 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[8]</a>
Boiling Point	140-141 °C	<a href="#">[3]</a> <a href="#">[8]</a>
Flash Point	28.3 °C (82.9 °F) - closed cup	<a href="#">[3]</a> <a href="#">[8]</a>
Refractive Index	n <sub>20/D</sub> 1.4430	<a href="#">[3]</a> <a href="#">[8]</a>
Solubility	Slightly soluble in water; Soluble in chloroform, ethanol	<a href="#">[1]</a> <a href="#">[8]</a>
Storage	Store at 2-8°C under an inert atmosphere	<a href="#">[3]</a>
Stabilizer	Often contains 0.1% hydroquinone	<a href="#">[3]</a>

## Safety and Handling

**Cyclopentanecarbaldehyde** is a flammable liquid and vapor.[\[9\]](#)[\[10\]](#) It is irritating to the eyes, skin, and respiratory system.[\[1\]](#)[\[9\]](#) Appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, should be used when handling this chemical.[\[3\]](#)[\[9\]](#) It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[\[1\]](#)[\[8\]](#)

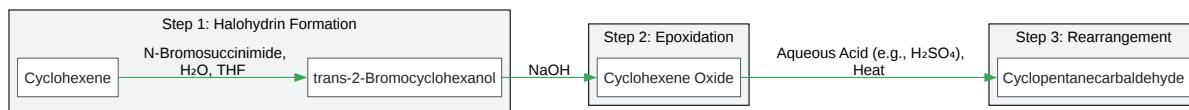
Hazard Statement	Code
Flammable liquid and vapour	H226
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335
Harmful to aquatic life with long-lasting effects	H412

## Synthesis and Experimental Protocols

**Cyclopentanecarbaldehyde** can be synthesized through various routes. Two common laboratory-scale methods are detailed below.

### Protocol 1: Rearrangement of Cyclohexene Oxide

This classic method involves the acid-catalyzed rearrangement of cyclohexene oxide, which is itself typically prepared from cyclohexene.[11][12][13] The overall process can be visualized as a multi-step sequence.



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Synthesis of **Cyclopentanecarbaldehyde** from Cyclohexene.

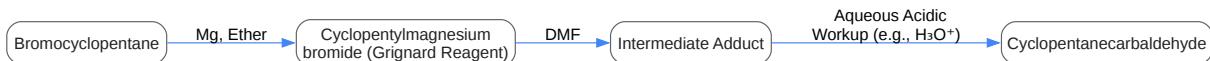
Methodology:

- Synthesis of trans-2-Bromocyclohexanol: Cyclohexene is reacted with N-bromosuccinimide in a mixture of tetrahydrofuran and water to form the bromohydrin.[13]

- Synthesis of Cyclohexene Oxide: The resulting trans-2-bromocyclohexanol is treated with a strong base, such as sodium hydroxide, to facilitate intramolecular cyclization to cyclohexene oxide.[13]
- Pinacol Rearrangement: Cyclohexene oxide is first hydrolyzed to trans-1,2-cyclohexanediol using aqueous acid.[13] Upon heating in the presence of acid, the diol undergoes a pinacol-type rearrangement, involving a ring contraction, to yield **Cyclopentanecarbaldehyde**.[11] [13] The product is typically isolated by steam distillation from the reaction mixture.[11]

## Protocol 2: Grignard Reaction with a Formylating Agent

This method utilizes a Grignard reagent prepared from a cyclopentyl halide and subsequently reacts it with a formylating agent like N,N-dimethylformamide (DMF).[12]



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### Grignard Synthesis of **Cyclopentanecarbaldehyde**.

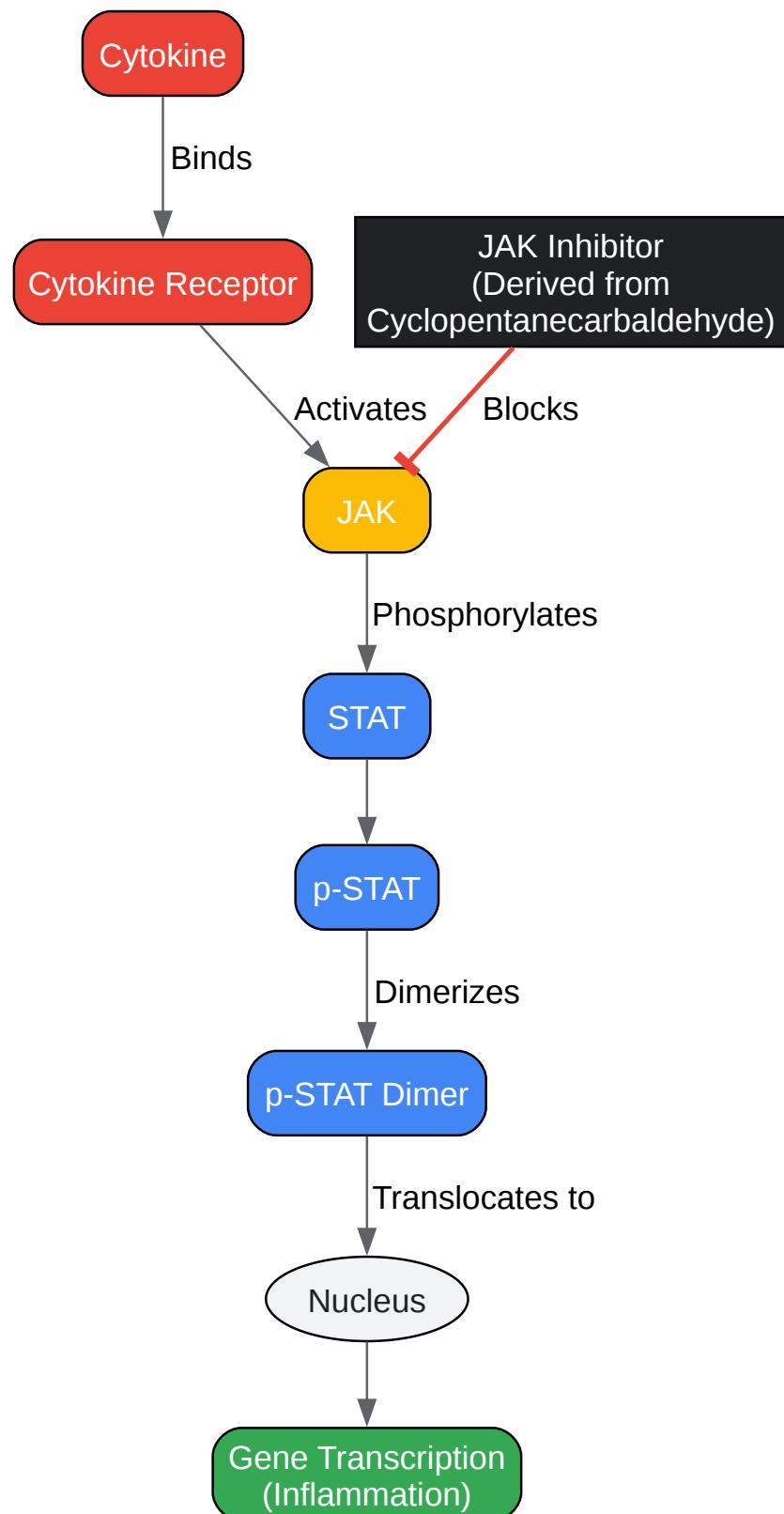
Methodology:

- Grignard Reagent Formation: Bromocyclopentane is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) under an inert atmosphere to form cyclopentylmagnesium bromide.
- Formylation: The prepared Grignard reagent is then added slowly to N,N-dimethylformamide (DMF) at a low temperature.
- Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid (e.g., dilute HCl or H<sub>2</sub>SO<sub>4</sub>). This hydrolysis step breaks down the intermediate adduct to yield the final product, **Cyclopentanecarbaldehyde**.[12]

## Applications in Drug Discovery and Development

**Cyclopentanecarbaldehyde** is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its ability to participate in various carbon-carbon bond-forming reactions.[\[2\]](#)

- Anti-inflammatory Agents: It is used in the preparation of dihydroquinazolinamines, a class of compounds investigated for their anti-inflammatory activity.[\[12\]](#)
- Oxytocin Antagonists: The compound is a precursor for the synthesis of certain diketopiperazines, which have been identified as potent and selective antagonists of the oxytocin receptor.[\[12\]](#)
- JAK Inhibitors: **Cyclopentanecarbaldehyde** serves as a starting material for the synthesis of INCB018424, a Janus kinase (JAK) inhibitor.[\[12\]](#) JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in myeloproliferative diseases and inflammatory conditions like rheumatoid arthritis.[\[12\]](#)
- Mineralocorticoid Receptor (MR) Antagonists: In the development of treatments for hypertension and kidney disease, it has been used in the Knoevenagel condensation step for the synthesis of potent non-steroidal MR antagonists, which are potential follow-ups to clinical candidates like PF-03882845.[\[12\]](#)



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Simplified JAK-STAT signaling pathway and inhibition point.

## Spectroscopic Characterization

The structure of **Cyclopentanecarbaldehyde** can be confirmed using standard spectroscopic methods.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehydic proton (H-C=O) in the region of  $\delta$  9-10 ppm.[14] The protons on the cyclopentane ring would appear as complex multiplets further upfield.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum provides clear evidence of the carbonyl group with a characteristic resonance peak in the  $\delta$  190-215 ppm range.[14] The carbons of the cyclopentyl ring will appear at higher field.
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around  $1715\text{ cm}^{-1}$ .[14] Additionally, two characteristic C-H stretching bands for the aldehyde group can be observed around  $2720\text{ cm}^{-1}$  and  $2820\text{ cm}^{-1}$ .[14]
- **Mass Spectrometry:** In mass spectrometry, the molecular ion peak would be observed at  $m/z = 98$ . Common fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement.[14]

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- To cite this document: BenchChem. [Cyclopentanecarbaldehyde CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151901#cyclopentanecarbaldehyde-cas-number\]](https://www.benchchem.com/product/b151901#cyclopentanecarbaldehyde-cas-number)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

